molecular formula C10H11NO2 B13908416 3,4-Dihydro-5-(hydroxymethyl)-1(2H)-isoquinolinone

3,4-Dihydro-5-(hydroxymethyl)-1(2H)-isoquinolinone

Cat. No.: B13908416
M. Wt: 177.20 g/mol
InChI Key: VNNFAZSXSCDZLI-UHFFFAOYSA-N
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Description

5-(Hydroxymethyl)-3,4-dihydroisoquinolin-1(2H)-one is an organic compound that belongs to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This compound features a hydroxymethyl group attached to the 5-position of the isoquinoline ring system, which is a significant structural motif in medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(hydroxymethyl)-3,4-dihydroisoquinolin-1(2H)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 3,4-dihydroisoquinoline with formaldehyde in the presence of an acid catalyst can yield the desired compound. Another approach involves the reduction of 5-formyl-3,4-dihydroisoquinolin-1(2H)-one using reducing agents such as sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

Industrial production of 5-(hydroxymethyl)-3,4-dihydroisoquinolin-1(2H)-one typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial to achieving efficient production. Continuous flow reactors and automated synthesis platforms are often employed to enhance the scalability and reproducibility of the process.

Chemical Reactions Analysis

Types of Reactions

5-(Hydroxymethyl)-3,4-dihydroisoquinolin-1(2H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a formyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC), Dess-Martin periodinane.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed

    Oxidation: 5-Formyl-3,4-dihydroisoquinolin-1(2H)-one.

    Reduction: 5-(Hydroxymethyl)-3,4-dihydroisoquinolin-1(2H)-one alcohol.

    Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.

Scientific Research Applications

5-(Hydroxymethyl)-3,4-dihydroisoquinolin-1(2H)-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex isoquinoline derivatives, which are valuable in organic synthesis and medicinal chemistry.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving isoquinoline derivatives.

    Medicine: Isoquinoline derivatives, including 5-(hydroxymethyl)-3,4-dihydroisoquinolin-1(2H)-one, are explored for their potential therapeutic properties, such as anti-inflammatory, anticancer, and neuroprotective effects.

    Industry: The compound is utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-(hydroxymethyl)-3,4-dihydroisoquinolin-1(2H)-one involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their function. The compound may act as an inhibitor or modulator of enzymes and receptors involved in various physiological processes. Detailed studies on its binding affinity and specificity are essential to elucidate its precise mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    5-Formyl-3,4-dihydroisoquinolin-1(2H)-one: An oxidized form of the compound with a formyl group instead of a hydroxymethyl group.

    3,4-Dihydroisoquinoline: The parent compound without the hydroxymethyl substitution.

    5-Methyl-3,4-dihydroisoquinolin-1(2H)-one: A derivative with a methyl group instead of a hydroxymethyl group.

Uniqueness

5-(Hydroxymethyl)-3,4-dihydroisoquinolin-1(2H)-one is unique due to the presence of the hydroxymethyl group, which imparts distinct chemical reactivity and biological activity. This functional group allows for diverse chemical modifications and interactions with biological targets, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

5-(hydroxymethyl)-3,4-dihydro-2H-isoquinolin-1-one

InChI

InChI=1S/C10H11NO2/c12-6-7-2-1-3-9-8(7)4-5-11-10(9)13/h1-3,12H,4-6H2,(H,11,13)

InChI Key

VNNFAZSXSCDZLI-UHFFFAOYSA-N

Canonical SMILES

C1CNC(=O)C2=CC=CC(=C21)CO

Origin of Product

United States

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